Acrylic anhydride
Overview
Description
Acrylic anhydride, also known as propenoic anhydride, is a chemical compound with the molecular formula C6H6O3. It is a colorless to pale yellow liquid that is highly reactive and used primarily as an esterifying agent. This compound is essential in the preparation of specialty acrylate, acrylamide monomers, and acrylic resin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrylic anhydride can be synthesized through various methods. One common method involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert solvent medium. This reaction requires adequate agitation or dispersion of the gas through the liquid medium . Another method involves the reaction of acrylic acid with acetic anhydride under reduced pressure to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using batch reaction distillation processes. This method improves efficiency compared to traditional synthesis reactions but still faces challenges such as high energy consumption and by-product formation .
Chemical Reactions Analysis
Types of Reactions: Acrylic anhydride undergoes several types of chemical reactions, including nucleophilic acyl substitution, esterification, and amide formation.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: this compound reacts with nucleophiles such as water, alcohols, and amines. .
Esterification: this compound reacts with alcohols to form esters.
Amide Formation: this compound reacts with amines to form amides.
Major Products Formed:
Acrylic Acid: Formed from the reaction with water.
Acrylic Esters: Formed from the reaction with alcohols.
Acrylic Amides: Formed from the reaction with amines.
Scientific Research Applications
Acrylic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of specialty acrylate and acrylamide monomers, as well as acrylic resin.
Biology: Utilized in the preparation of bio-based acrylates and polymers for various biological applications.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of light-curing coatings, cross-linked resins, and other materials.
Mechanism of Action
The mechanism of action of acrylic anhydride involves nucleophilic acyl substitution reactions. In these reactions, the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the final product .
Molecular Targets and Pathways: this compound primarily targets nucleophilic sites in molecules, such as hydroxyl, amino, and thiol groups. The pathways involved include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .
Comparison with Similar Compounds
Acrylic anhydride can be compared with other similar compounds such as meththis compound, acryloyl chloride, and methacryloyl chloride:
Meththis compound: Similar in structure but contains a methyl group on the alpha carbon.
Acryloyl Chloride: Contains a chlorine atom instead of the anhydride group.
Methacryloyl Chloride: Similar to acryloyl chloride but with a methyl group on the alpha carbon.
This compound is unique due to its ability to form cyclic anhydrides on polymerization, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
prop-2-enoyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOQCYCJMAIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-00-2 | |
Record name | 2-Propenoic acid, anhydride, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70942685 | |
Record name | Prop-2-enoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-76-5, 61932-59-0 | |
Record name | Acrylic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acryloxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |
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Record name | Prop-2-enoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acrylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACRYLIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acrylic anhydride?
A1: this compound has a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Infrared spectroscopy is particularly useful for identifying this compound and its polymers. Characteristic carbonyl absorption bands appear around 1750 cm-1 and 1810 cm-1, indicating the presence of the anhydride group. [, ] These bands shift slightly depending on the stereochemical structure of the polymer formed. [] The presence of residual unsaturation in polymers can be determined by the intensity of the vinyl absorption band at 1625 cm-1. []
Q3: What is unique about the polymerization of this compound?
A3: this compound undergoes a process known as cyclopolymerization. During this reaction, the molecule reacts with itself to form a linear polymer chain consisting of repeating α-methylene glutaric anhydride units. [, ] This process involves both ring-opening and ring-closing steps. []
Q4: Can this compound form copolymers with other cyclic monomers?
A7: Yes, this compound can copolymerize with cyclic phosphonites through a ring-opening-closing alternating copolymerization (ROCAC) mechanism. [, ] This process results in an alternating copolymer structure, where one repeating unit comes from the ring-opening of the cyclic phosphonite and the other from the ring-closing of this compound. [, ]
Q5: What unique properties does poly(this compound) exhibit?
A8: Poly(this compound) is known for its stiff backbone and hindered functional groups. [] The material exhibits thermoplastic behavior and is soluble in various solvents, confirming its linear nature. [] The anhydride groups within the polymer can undergo characteristic reactions, such as hydrolysis and esterification. []
Q6: What are some applications of this compound in material science?
A6: this compound is used in the synthesis of various polymers with specific applications:
- Biocompatible Hydrogels: this compound modification of acellular cartilage matrix (ACM) allows for the fabrication of hydrogels with tunable mechanical properties for tracheal cartilage regeneration. []
- Conductive Nanofibrous Membranes: Incorporation of this compound into gelatin-polypyrrole nanoparticles enables the fabrication of conductive membranes for myocardial infarction repair. []
- Photoresists: this compound-based polymers are being investigated for use in pH and UV-responsive photoresists for nanoimprint lithography. []
- Organically Soluble Resins: this compound serves as a cross-linking agent in the creation of organically soluble, photosensitive resins for three-dimensional circuit manufacturing. []
Q7: How are this compound-based polymers used in demetallizing hydrocarbon oils?
A10: Copolymers containing Acrylic acid (or acrylate), this compound, and amide functionalities have shown promise as demetallizing agents for hydrocarbon oils. [] These copolymers effectively remove metals like calcium and iron from the oil through a process involving contact with the demetallizing agent followed by electric field-chemical demulsification or centrifugation for oil-water separation. []
Q8: How is this compound employed in the synthesis of pharmaceuticals?
A11: this compound is utilized in the preparation of ibrutinib, a drug used in the treatment of certain types of cancer. [] Specifically, it is reacted with an intermediate compound in an amidation reaction to yield ibrutinib. []
Q9: What is known about the degradation susceptibility of poly(this compound) to radiation?
A12: Poly(this compound) exhibits a lower sensitivity to radiation degradation compared to related polymers like poly(methyl methacrylate), poly(methacrylonitrile), and poly(methyl α-chloroacrylate). [, ] This suggests that the polymer's main chain scission is less likely to be initiated by decarboxylation. []
Q10: How does this compound contribute to the production of environmentally friendly materials?
A13: this compound plays a crucial role in synthesizing environmentally friendly, water-soluble siloxanol systems. [] These systems, produced through the reaction of this compound with aminoalkyl-functionalized silicon compounds, offer a sustainable alternative for various applications. [] Additionally, this compound is key to producing bio-sourced acrylate and methacrylate esters from a multifunctional lactone carboxylic acid, offering a renewable alternative to petroleum-based monomers for polymerization reactions. []
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